molecular formula C10H9NO3 B1588301 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 70639-77-9

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No. B1588301
CAS RN: 70639-77-9
M. Wt: 191.18 g/mol
InChI Key: DUFYYKGNRAMGNG-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (THQ-6-COOH) is a tetrahydroquinoline derivative, which is a type of heterocyclic aromatic compound. It is a highly versatile compound, with a wide range of applications in both industry and scientific research. THQ-6-COOH is used as a building block for various pharmaceuticals, as a corrosion inhibitor, and as a reagent in organic synthesis. In addition, it has been investigated for its potential biological properties, such as its ability to inhibit the activity of certain enzymes.

Scientific Research Applications

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, have been explored for their antagonist activity at the glycine site on the NMDA receptor. These derivatives are derived from kynurenic acid and have shown significant potency and stereoselectivity, particularly in the 4-acetate series. The studies highlight the importance of correctly positioned hydrogen-bond-accepting groups in binding to the glycine site (Carling et al., 1992).

Solid-State Melt Reactions

A study conducted in 2019 investigated the eco-friendly equilibrated rearrangement of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives through a solid-state melt reaction (SSMR). This research provided mechanistic insights into thermal rearrangement and revealed the reversible interconversion of these compounds under specific conditions, highlighting their potential in various synthetic applications (Martínez-Gudiño et al., 2019).

Synthesis and Structural Analysis

Various studies have focused on the synthesis and structural elucidation of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives. For instance, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were synthesized and their formation mechanisms proposed based on quantum-chemical calculations (Rudenko et al., 2012). Additionally, the synthesis of hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino derivatives of hydrogenated quinolines, including 2-Oxo-1,2,3,4-tetrahydroquinoline derivatives, was studied, providing valuable data on their structures and potential radical analogs (Ivanov et al., 1979).

Molecular Docking and DFT Calculations

In recent research, 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives were synthesized, and their structures were confirmed using X-ray crystallography. These studies also involved molecular docking to explore possible interactions with protein database inhibitors and density functional theory (DFT) calculations for spectral data prediction, highlighting their potential in drug development and material science (Hayani et al., 2021).

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5H,2,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFYYKGNRAMGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427949
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

CAS RN

70639-77-9
Record name 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Synthesis routes and methods

Procedure details

Into 250 ml of water, 26 g sodium hydroxide was dissolved, then at a temperature of 90°-100° C. and under stirring condition, 35 g of 6-dibromoacetyl-3,4-dihydrocarbostyril was added thereinto and reacted for 3 hours. After the reaction was completed, the reaction mixture was cooled and insoluble matters formed in the mixture were removed by filtration. The mother liquor was acidified with concentrated hydrochloric acid and the crystals precipitated were collected by filtration and washed with water. The crystals thus obtained were recrystallized from ethanol twice to obtain 10.5 g of 6-carboxy-3,4-dihydrocarbostyril in the form of light yellow amorphous crystals. Melting point: 324.5°-327° C. (decomposed).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Padwa, M Dimitroff, AG Waterson… - The Journal of Organic …, 1998 - ACS Publications
Acylation of 5-amino-2-furancarboxylic acid methyl ester with alkenoyl acid chlorides gives 2-amidofurans that undergo intramolecular Diels−Alder cycloadditions. The reactions occur …
Number of citations: 102 pubs.acs.org
F Karaki, K Ohgane, H Fukuda, M Nakamura… - Bioorganic & Medicinal …, 2014 - Elsevier
Niemann-Pick type C1-like 1 (NPC1L1) is an intestinal cholesterol transporter that is known to be the target of the cholesterol absorption inhibitor ezetimibe. We previously discovered …
Number of citations: 23 www.sciencedirect.com

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